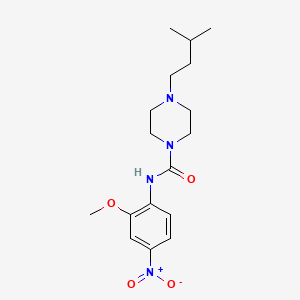![molecular formula C23H23ClN2O2 B4655761 1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4655761.png)
1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine
Descripción general
Descripción
1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential medicinal properties, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine is primarily through its antagonistic effects on the 5-HT2A receptor. This receptor is known to be involved in the regulation of various neurotransmitters such as serotonin, dopamine, and glutamate, which are implicated in the pathophysiology of various psychiatric disorders. By blocking the activity of this receptor, 1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine may help to restore the balance of these neurotransmitters and alleviate symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine has a number of biochemical and physiological effects. It has been shown to decrease the activity of the prefrontal cortex, which is involved in decision-making and impulse control. It has also been shown to decrease the activity of the amygdala, which is involved in the regulation of emotions such as fear and anxiety. These effects suggest that 1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine may have potential therapeutic applications in the treatment of psychiatric disorders such as anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine is its high selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its high affinity for the 5-HT2A receptor may also lead to off-target effects on other receptors, which can complicate interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine. One area of interest is the development of more selective and potent antagonists of the 5-HT2A receptor, which may have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the role of the 5-HT2A receptor in various neurological and psychiatric disorders, which may lead to the development of novel treatments for these conditions. Finally, the development of more efficient synthesis methods for 1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine may also facilitate its use in research and clinical applications.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-naphthalen-2-yloxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-17(28-22-10-9-18-5-2-3-6-19(18)15-22)23(27)26-13-11-25(12-14-26)21-8-4-7-20(24)16-21/h2-10,15-17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSWUTDFJGUFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4655679.png)
![6,8-dibromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4655690.png)
![4-{[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4655702.png)
![4-methyl-2-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4655707.png)

![2,2,4,8-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4655716.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4655722.png)
![3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4655723.png)

![1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4655737.png)
![3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4655738.png)
![3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4655744.png)
![4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4655759.png)
![4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4655763.png)